molecular formula C28H24NOP B2478049 (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole CAS No. 148461-13-6

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Cat. No.: B2478049
CAS No.: 148461-13-6
M. Wt: 421.48
InChI Key: PXKBZZCPBWBSKT-QHCPKHFHSA-N
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Description

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound features a unique structure that combines a phosphine group with an oxazoline ring, making it highly effective in various catalytic processes. Its chiral nature allows it to induce enantioselectivity in reactions, which is crucial for producing optically pure compounds in pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. This step often requires the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Introduction of the Phosphine Group: The diphenylphosphino group is introduced through a nucleophilic substitution reaction. This involves reacting the oxazoline intermediate with a diphenylphosphine reagent, such as chlorodiphenylphosphine, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile, reacting with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Comparison with Similar Compounds

Similar Compounds

    Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A diphosphine ligand with a similar structure but lacking the oxazoline ring.

    Xantphos: Another diphosphine ligand with a larger bite angle, used in similar catalytic applications.

    1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.

Uniqueness

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is unique due to its combination of a chiral oxazoline ring and a diphenylphosphine group. This dual functionality allows it to induce high levels of enantioselectivity in catalytic reactions, making it highly valuable in the synthesis of optically pure compounds. Its structure also provides flexibility in coordination, enabling it to form stable complexes with various metal centers.

Properties

IUPAC Name

[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBZZCPBWBSKT-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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